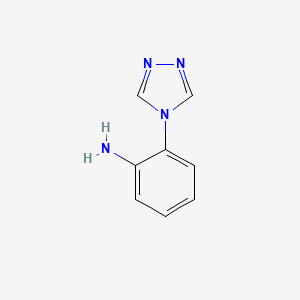

2-(4H-1,2,4-triazol-4-yl)aniline

Description

Contextual Significance of Triazole and Aniline (B41778) Scaffolds in Organic Chemistry and Material Science

The foundational components of 2-(4H-1,2,4-triazol-4-yl)aniline, the triazole and aniline moieties, are independently recognized as privileged scaffolds in several scientific domains.

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. researchgate.net This ring system is noted for its aromaticity, thermal stability, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. nih.govnih.gov In medicinal chemistry, the triazole nucleus is a core component in a wide array of therapeutic agents, demonstrating antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.govmdpi.com The success of drugs like fluconazole (B54011) and itraconazole (B105839) underscores the importance of the triazole scaffold in developing effective pharmaceuticals. nih.gov In material science, the electron-deficient nature of the 1,2,4-triazole ring provides excellent electron-transport and hole-blocking properties. frontiersin.org This has led to their incorporation into organic light-emitting diodes (OLEDs), photoluminescent materials, and other functional organic materials. frontiersin.org

The aniline scaffold , the simplest aromatic amine, is a cornerstone of industrial and synthetic organic chemistry. researchgate.net It serves as a versatile precursor for a vast range of products, including dyes, pigments, polymers like polyurethanes, and rubber processing chemicals. researchgate.net In pharmaceuticals, the aniline motif is present in numerous drugs, where it can be modified to tune biological activity. The amino group on the phenyl ring is a key functional handle, allowing for a wide variety of chemical transformations, such as diazotization, acylation, and alkylation, making it an invaluable building block for creating complex molecular architectures.

The combination of these two scaffolds into a single molecule, this compound, is therefore of considerable interest. The resulting compound possesses the potential for synergistic effects, where the properties of each moiety are enhanced or modified by the other, opening avenues for new discoveries in both medicinal chemistry and material science.

Historical Perspective on the Synthesis and Exploration of this compound and Related Architectures

While specific historical accounts detailing the first synthesis and exploration of this compound are not prominent in the literature, the development of synthetic methods for N-aryl-1,2,4-triazoles provides a clear historical context for its preparation. The synthesis of 4-substituted-4H-1,2,4-triazoles has been an area of active research, with several established methods.

A historically significant and direct approach to forming the N-aryl bond to the 4-position of the triazole ring involves the reaction of a primary aromatic amine (an aniline derivative) with an appropriate triazole precursor. One such method is the condensation of an aniline with N,N-dimethylformamide azine dihydrochloride. researchgate.net This reaction is typically carried out at elevated temperatures and involves the displacement of dimethylamine (B145610) and cyclization to form the 4H-1,2,4-triazole ring directly attached to the aryl group. researchgate.net This approach has been successfully used for the synthesis of various N-aryl triazoles, including sterically hindered ones like 4-(2,6-diethylphenyl)-4H-1,2,4-triazole. researchgate.net

Another classical approach involves building the triazole ring onto the aniline precursor. This can be achieved through various cyclization strategies. For instance, reacting an arylhydrazine with formamide (B127407) or reacting an N-aryl-substituted amidrazone with a one-carbon electrophile can yield the desired N-aryl-1,2,4-triazole structure.

More contemporary methods, such as metal-catalyzed cross-coupling reactions, have also been developed for the synthesis of N-aryl heterocycles, although their application to this specific class of triazoles is less documented. The table below summarizes some of the key historical and modern synthetic strategies applicable to the formation of N-aryl-1,2,4-triazoles.

Table 1: Synthetic Methodologies for N-Aryl-1,2,4-Triazoles

| Method | Reactants | Conditions | Description |

|---|---|---|---|

| Einhorn-Brunner Reaction Analogue | Arylhydrazine, Formamide | High Temperature | A classical method involving the condensation of a hydrazine (B178648) with an amide to form the triazole ring. |

| Pellizzari Reaction | Amidrazone, Carboxylic Acid Derivative | Heating | Cyclocondensation of an amidrazone with a one-carbon component like an acid chloride or orthoester. |

| From N,N-Dimethylformamide Azine | Aniline Derivative, N,N-Dimethylformamide Azine Dihydrochloride | 130°C, neat | A direct method to construct the 4-aryl-4H-1,2,4-triazole by reacting an aniline with a preformed azine. researchgate.net |

| From Aryl Diazonium Salts | Aryl Diazonium Salt, Isocyanide | Metal Catalyst (e.g., Ag(I) or Cu(I)) | A [3+2] cycloaddition approach where the diazonium salt acts as a nitrogen source. frontiersin.org |

The exploration of this compound itself appears limited, with most research on aminophenyl triazoles focusing on the para-isomer, 4-(4H-1,2,4-triazol-4-yl)aniline. This historical scarcity of research on the ortho-isomer highlights a significant knowledge gap.

Identification of Current Research Gaps and Formulation of Objectives for this compound Research

Despite the rich chemical heritage of its constituent parts, the specific compound this compound remains largely unexplored. A thorough review of the current scientific literature reveals a significant gap in knowledge regarding its synthesis, characterization, and potential applications. This lack of focused research presents a compelling opportunity for new scientific inquiry.

The primary research gap is the dearth of dedicated studies on the 2-amino isomer . While related structures are known, the unique stereoelectronic environment created by the ortho-positioning of the amino group has not been systematically investigated. This specific arrangement could facilitate intramolecular hydrogen bonding, influence the conformational preferences of the molecule, and alter its electronic properties compared to its meta and para isomers. Furthermore, the proximity of the aniline's amino group and the triazole's nitrogen atoms could enable it to function as an effective bidentate chelating ligand for metal ions, a property not available to the other isomers.

Consequently, the physicochemical, photophysical, and biological properties of this compound are uncharacterized . There is a need for fundamental data on its crystal structure, spectroscopic characteristics, and stability. Its potential as a precursor for more complex heterocyclic systems, such as fused triazolo-benzodiazepines or other polycyclic structures, remains an untapped area of synthetic chemistry.

Based on these identified gaps, a clear set of research objectives can be formulated to systematically explore the chemistry of this compound.

Table 2: Research Gaps and Future Objectives

| Research Gap | Formulation of Objectives |

|---|---|

| Lack of Optimized Synthesis | To develop and optimize a high-yielding, scalable, and reliable synthetic protocol for the preparation of this compound. |

| Uncharacterized Molecular Properties | To perform a comprehensive characterization of the compound using modern analytical techniques (X-ray crystallography, NMR, FT-IR, UV-Vis, and fluorescence spectroscopy) and computational modeling to understand its structural and electronic properties. |

| Unexplored Reactivity and Applications | To investigate its reactivity, particularly as a bidentate ligand in coordination chemistry and as a building block for the synthesis of novel fused heterocyclic systems. |

| Unknown Biological Profile | To conduct a systematic screening of its biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory assays, to assess its potential as a new medicinal chemistry scaffold. nih.govmdpi.com |

| Untested Material Science Potential | To explore its utility in material science, for example, by incorporating it into polymers or studying its properties as a component in organic electronic devices. |

Addressing these objectives will not only fill a significant void in the literature but also potentially unlock new applications for this promising, yet overlooked, molecule. The systematic investigation of this compound is poised to contribute valuable knowledge to the fields of organic synthesis, medicinal chemistry, and material science.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLUBUYWFLUDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4h 1,2,4 Triazol 4 Yl Aniline and Its Analogues

Strategic Retrosynthetic Analysis of the 2-(4H-1,2,4-triazol-4-yl)aniline Core

A retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that form the basis for various synthetic approaches. The primary disconnection is at the N-aryl bond between the aniline (B41778) ring and the 1,2,4-triazole (B32235) ring. This suggests a synthetic strategy involving the coupling of a pre-formed 1,2,4-triazole ring with an aniline derivative, or vice versa.

Another significant disconnection can be made within the 1,2,4-triazole ring itself. This leads to strategies that construct the triazole ring onto an existing aniline framework. For instance, this could involve the cyclization of a substituted hydrazine (B178648) derivative with a suitable one-carbon component. google.com A retrosynthetic approach for a related quinazolin-4-one structure suggests that substituted primary amines and anthranilic acid can be key starting materials. researchgate.net These fundamental disconnections pave the way for the diverse synthetic routes discussed in the following sections.

Comprehensive Review of Established Synthetic Routes for this compound

The synthesis of 1,2,4-triazole-aniline derivatives has been approached through various established methods, broadly categorized into multi-step protocols and one-pot syntheses.

Multi-step Reaction Protocols for 1,2,4-Triazole-Aniline Derivatives

Multi-step syntheses offer a high degree of control over the final product's structure and are widely employed for creating complex 1,2,4-triazole derivatives. These protocols often begin with the synthesis of a core intermediate, which is then further functionalized.

A common approach involves the initial construction of a substituted 1,2,4-triazole ring, followed by its attachment to an aniline moiety. For example, 4-amino-1,2,4-triazole (B31798) can serve as a starting point. chemmethod.com This can be achieved by reacting hydrazine or its aqueous solution with a carboxylic acid in the presence of an acid catalyst. google.com The resulting amino-triazole can then be modified, for instance, by condensation with a substituted aldehyde to form a Schiff base, which can undergo further reactions. chemmethod.comrdd.edu.iq

Another multi-step strategy involves the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from hydrazides. mdpi.com These can then be reacted with various reagents to introduce the desired aniline group. For instance, a new heterocycle containing both 1,2,3-triazole and 1,2,4-triazole moieties was synthesized by reacting 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. mdpi.com

The following table summarizes a selection of multi-step synthetic protocols for 1,2,4-triazole derivatives.

| Starting Materials | Key Intermediates | Final Product Type | Reference |

| Hydrazide, Isothiocyanate | Thiosemicarbazide (B42300) | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-1,2,4-triazole, Aldehyde | Schiff Base | N-acyl and N-thiourea derivatives of 1,2,4-triazole | chemmethod.com |

| Acetyl urea, Hydrazine hydrate | 3-Amino-5-methyl-1,2,4-triazole | Thiazolidinone and Imidazolinone derivatives of 1,2,4-triazole | rdd.edu.iq |

| Methyl benzoate, Hydrazine hydrate | Benzohydrazide | Substituted 1,2,4-triazole-thioethanethioate | rdd.edu.iq |

One-Pot Synthetic Approaches for 2-(3-R-1H-1,2,4-triazol-5-yl)aniline

One-pot syntheses have gained prominence due to their efficiency, reduced waste, and simplified procedures. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

One such approach for synthesizing 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline derivatives involves a three-step sequence in a single vessel. organic-chemistry.org This method reacts anilines with ethyl chloroformate, followed by ethyl carbazate, and subsequent cyclization to yield the urazole (B1197782) derivatives. organic-chemistry.org Another one-pot method describes the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine. frontiersin.org

Ultrasound irradiation has also been employed to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, highlighting the use of green chemistry principles in heterocyclic synthesis. nih.gov Furthermore, a one-pot parallel solution-phase synthesis has been developed for 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols, demonstrating the adaptability of one-pot methods for creating libraries of compounds. nih.gov

Development of Novel and Green Synthetic Protocols for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, including transition-metal catalysis and C-H functionalization strategies.

Transition-Metal Catalyzed Approaches for the Formation of this compound

Transition-metal catalysis offers powerful tools for forming carbon-nitrogen and carbon-carbon bonds, which are crucial for synthesizing the this compound scaffold. Copper and palladium are among the most frequently used metals for this purpose. researchgate.netrsc.org

Copper-catalyzed reactions have been used to synthesize 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org These reactions are often carried out in the presence of air as an oxidant, making them environmentally benign. Similarly, copper(II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones, which can be further transformed into 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org Transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have also been prepared and characterized. nih.gov

The following table provides examples of transition-metal catalyzed syntheses of triazole derivatives.

| Catalyst | Reactants | Product Type | Reference |

| Copper | Anilines, Amidines, Nitriles | 1-Aryl 1,2,4-triazoles | organic-chemistry.org |

| Copper(II) | Arylidenearylthiosemicarbazides | 4,5-Disubstituted 1,2,4-triazoles | organic-chemistry.org |

| Palladium | 1-Substituted 1,2,4-triazoles, Aryl halides | Arylated 1,2,4-triazoles | rsc.org |

| Zirconyl(IV) chloride | Carbohydrazide, Benzil, Ammonium (B1175870) acetate | 1,2,4-Triazines with a 1,2,3-triazole ring | sigmaaldrich.com |

C-H Functionalization Strategies for Arylated 1,2,4-Triazoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing arylated heterocycles, including 1,2,4-triazoles. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Palladium-catalyzed C-H arylation has been successfully applied to 1-alkyl and 4-alkyl triazoles, allowing for the regioselective introduction of aryl groups. nih.govnih.gov The electronic properties of the triazole ring play a crucial role in directing the arylation to specific positions. nih.gov For instance, in 1H-triazoles, arylation often occurs at the C-5 position, while in 4H-triazoles, both C-3 and C-5 positions can be functionalized. nih.gov

These C-H functionalization strategies provide a direct route to complex arylated 1,2,4-triazoles and complement traditional cyclization methods. nih.govnih.gov The development of these methods is a significant step towards more efficient and sustainable syntheses of this important class of compounds.

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. rsc.org While specific literature on the continuous flow synthesis of this compound is not abundant, the principles and methodologies have been extensively applied to the synthesis of its structural analogues, particularly 1,2,4-triazoles. These approaches provide a clear blueprint for the potential development of a continuous process for the target molecule.

A notable example is the development of a telescoped continuous flow process for the synthesis of 1,2,4-triazole-3-thiols. This method involves the initial condensation of hydrazides and isothiocyanates to form a thiosemicarbazide intermediate in situ. This stream is then cyclized under basic conditions, and the resulting triazole-3-thiol can be further functionalized through alkylation in a continuous manner. researchgate.net This multi-step, single-operation approach avoids the isolation of intermediates, significantly streamlining the synthetic sequence. researchgate.net

Furthermore, a high-throughput methodology for generating libraries of 1,2,4-triazoles has been successfully implemented using an integrated continuous flow synthesis and purification platform. rsc.org This system utilizes a low-temperature peptide coupling of carboxylic acids with hydrazonamides or pyridyl hydrazides, followed by a high-temperature cyclization step to form the triazole ring. rsc.org The ability to rapidly synthesize and purify a diverse range of analogues demonstrates the robustness of flow chemistry in exploring the chemical space around the 1,2,4-triazole core. researchgate.netrsc.org

The synthesis of the URAT1 inhibitor Lesinurad, which features a 1,2,4-triazole core, has also been achieved via a five-step linear continuous flow sequence. This process highlights the capability of flow chemistry to handle complex multi-step syntheses, including condensation, cyclization, and S-alkylation, without the need for intermediate purification steps. researchgate.net Such strategies are highly relevant for the industrial production of pharmaceutically important triazole derivatives.

The table below summarizes key parameters from representative flow chemistry syntheses of 1,2,4-triazole analogues, illustrating the conditions and outcomes that could be adapted for the synthesis of this compound.

| Product Type | Key Reaction Steps | Flow Reactor Conditions | Residence Time | Yield | Reference |

| 1,2,4-Triazole-3-thiol | Condensation, Cyclization, S-alkylation | Telescoped multi-step | - | - | researchgate.net |

| 1,2,4-Triazole Library | Peptide coupling, High-temperature cyclization | Low-temp coupling, 150-175 °C cyclization | - | Moderate to High | rsc.org |

| Lesinurad (API) | Five-step linear sequence | Telescoped multi-step | ~2 hours (total) | 68% (overall) | researchgate.net |

| 5-Amino-2-aryl-2H- Current time information in Vanderburgh County, US.nih.govresearchgate.net-triazoles | Diazotization, Nucleophilic addition, Cu(II) cyclization | Three-step continuous flow | - | Good | nih.gov |

These examples underscore the potential of flow chemistry to enable safer, more efficient, and scalable syntheses of this compound and its derivatives by providing precise control over reaction parameters and allowing for the telescoping of multiple reaction steps. rsc.orgresearchgate.netnih.gov

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing reaction conditions and improving yields. The synthesis of 4-substituted-4H-1,2,4-triazoles typically involves the cyclization of key intermediates derived from an aniline precursor.

One of the most relevant pathways for forming the 4-aryl-4H-1,2,4-triazole scaffold is the reaction of an aniline derivative with N,N-dimethylformamide azine. researchgate.net A plausible mechanism for this transformation begins with the nucleophilic attack of the aniline's amino group on the azine. This is followed by a series of proton transfers and the elimination of dimethylamine (B145610), leading to a formylhydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the aniline's second nitrogen atom, and subsequent dehydration leads to the formation of the stable aromatic 1,2,4-triazole ring.

Another common strategy for the synthesis of 1,2,4-triazoles involves the cyclization of amidrazones. In this context, for the synthesis of this compound, a potential pathway would start from 2-aminophenylhydrazine. Reaction with a suitable one-carbon source, such as formic acid or its derivatives, would generate an N-(2-aminophenyl)formohydrazonamide intermediate. Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the imidic carbon, followed by dehydration, would yield the final triazole product. The use of oxidizing agents can also facilitate the cyclization of hydrazone-type intermediates. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for elucidating the intricate details of reaction mechanisms, including transition state energies and the stability of intermediates. nih.gov For instance, investigations into the formation of related heterocyclic systems like benzimidazoles from o-phenylenediamine (B120857) and aldehydes show that the initial step is the formation of an imine, which then undergoes cyclization. nih.govresearchgate.net While the final ring system differs, the initial condensation and cyclization steps provide valuable mechanistic insights applicable to the formation of the aminophenyl-substituted triazole.

A general proposed mechanism for the formation of 1,2,4-triazoles from amidrazones involves the following key steps:

Intermediate Formation: The reaction between a hydrazone and a nitrile can lead to an intermediate that, upon cyclization and elimination, forms the triazole ring. researchgate.net

Intramolecular Cyclization: An intramolecular nucleophilic attack of an amino group onto an imidic carbon is a common and crucial step in forming the five-membered ring. nih.gov

Dehydration/Aromatization: The final step is typically the elimination of a small molecule, such as water, to achieve the stable, aromatic triazole ring system.

The table below outlines the key intermediates and mechanistic steps involved in the formation of the 4-aryl-4H-1,2,4-triazole core.

| Starting Materials | Key Intermediate(s) | Key Mechanistic Steps | Reference |

| Aniline, N,N-Dimethylformamide azine | Formylhydrazone | Nucleophilic attack, Elimination, Intramolecular cyclization, Dehydration | researchgate.net |

| Phenylhydrazine, Carboxylic acid derivatives | Acyl hydrazide, Diacylhydrazine | Condensation, Intramolecular cyclization | researchgate.net |

| Amidrazones, Aldehydes | N/A | Oxidative cyclization | organic-chemistry.org |

| Hydrazonyl chlorides, Nitriles | Nitrile imine | Intermolecular cyclization | researchgate.net |

A thorough understanding of these mechanistic pathways is essential for the rational design of more efficient and selective synthetic routes to this compound and its structurally diverse analogues.

Chemical Reactivity and Derivatization Strategies for 2 4h 1,2,4 Triazol 4 Yl Aniline

Reactivity Profiling of the Aniline (B41778) Moiety in 2-(4H-1,2,4-triazol-4-yl)aniline

The aniline portion of the molecule, an amino group attached to a benzene (B151609) ring, is a well-understood functional group in organic chemistry. Its reactivity is characterized by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution and provides a nucleophilic site for reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group in aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. uci.edu This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the carbocation intermediate formed during the substitution process. libretexts.org

In the case of this compound, the ortho position is already substituted by the triazole ring. Therefore, electrophilic substitution is expected to occur predominantly at the positions para and ortho to the amino group that remain available. Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (Cl, Br) onto the aromatic ring. masterorganicchemistry.com For example, the reaction of aniline with bromine can lead to the formation of 2,4,6-tribromoaniline. chegg.com

Nitration: Introduction of a nitro group (NO2), typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. libretexts.org However, these reactions can be problematic with anilines due to the amino group's ability to coordinate with the Lewis acid catalyst, deactivating it. uci.edu

The directing effects of the substituents on the aniline ring are summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Reactivity | Directing Effect |

| -NH2 | Withdrawing | Donating | Activating | ortho, para |

| -R (alkyl) | Donating | None | Activating | ortho, para |

| -X (halogen) | Withdrawing | Donating | Deactivating | ortho, para |

| -NO2 | Withdrawing | Withdrawing | Deactivating | meta |

| -SO3H | Withdrawing | Withdrawing | Deactivating | meta |

| -COR | Withdrawing | Withdrawing | Deactivating | meta |

Reactions Involving the Amino Group (e.g., acylation, alkylation, imine formation)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of reactions. nih.gov

Acylation: The reaction with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For instance, 4-amino-4H-1,2,4-triazole can be acylated with benzoyl chloride. capes.gov.br

Alkylation: The reaction with alkyl halides to form secondary or tertiary amines. Regioselectivity can sometimes be an issue, leading to mixtures of products.

Imine Formation: The condensation reaction with aldehydes or ketones to form imines (Schiff bases). nih.gov This reaction is often catalyzed by acids or, in some cases, by aniline itself. researchgate.net The formation of imines is a reversible process. researchgate.net

Reactivity of the 1,2,4-Triazole (B32235) Heterocycle in this compound

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. chemicalbook.com Its reactivity is influenced by the presence of these nitrogen atoms, which makes the ring electron-deficient and susceptible to certain types of reactions. chemicalbook.comguidechem.com The 1,2,4-triazole exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.govnih.gov

Functionalization at Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can undergo electrophilic substitution. guidechem.comnih.gov Alkylation is a common functionalization strategy. The regioselectivity of alkylation can depend on the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) as a base tends to occur at the N1 position, while using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can yield a mixture of 1-methyl and 4-methyl-1,2,4-triazoles. chemicalbook.comguidechem.com The nitrogen atoms can also be involved in the formation of metal complexes through metalation reactions with reagents like sodium hydroxide, silver nitrate, or copper nitrate. guidechem.com

Ring-Opening and Ring-Closing Transformations

Under certain conditions, the 1,2,4-triazole ring can undergo ring-opening reactions. For example, in the absence of a trapping agent like sulfur, the reaction of certain pyrrolyltriazolium salts with a base can lead to the opening of the triazole ring to form N-cyanoformimidamide derivatives. acs.org Conversely, various synthetic methods exist to construct the 1,2,4-triazole ring, which can be considered ring-closing transformations. rsc.orgfrontiersin.orgisres.org These often involve the cyclization of open-chain precursors like amidrazones. nih.govorganic-chemistry.org

Advanced Structural Elucidation and Solid State Chemistry of 2 4h 1,2,4 Triazol 4 Yl Aniline

Single Crystal X-ray Diffraction Studies of 2-(4H-1,2,4-triazol-4-yl)aniline and its Derivatives

No single crystal X-ray diffraction data for This compound was found in the performed searches. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its structure.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the non-covalent interactions for This compound is contingent on its crystal structure. It is anticipated that the aniline (B41778) amine group (-NH2) and the nitrogen atoms of the triazole ring would act as hydrogen bond donors and acceptors, respectively, leading to the formation of extensive intermolecular networks. Furthermore, π-π stacking interactions between the aromatic aniline and triazole rings are expected to play a significant role in the crystal packing. mdpi.comnih.gov Studies on analogous compounds confirm the prevalence of N-H···N hydrogen bonds and π-π stacking, which are crucial in stabilizing the crystal lattice. mdpi.comnih.gov

Polymorphism and Co-crystallization of this compound

There are no specific reports on the polymorphic forms or co-crystals of This compound in the searched literature. Polymorphism, the ability of a compound to exist in multiple crystal forms, and co-crystallization, the formation of a crystalline solid with a second component, are important areas of solid-state chemistry. Research on other triazole derivatives has shown that they can exhibit polymorphism, where different packing arrangements can arise from conformational flexibility. sigmaaldrich.com Co-crystallization studies on related triazoles have also been performed to modify their physicochemical properties. mdpi.com

Solid-State NMR Spectroscopy for Structural Insights of this compound

No solid-state NMR (ssNMR) studies specifically for This compound were identified. ssNMR is a powerful technique for probing the local environment of atoms in solid materials. It can be used to distinguish between different polymorphs, identify the number of unique molecules in the asymmetric unit of a crystal, and provide information about intermolecular interactions. For example, ssNMR has been used in conjunction with X-ray diffraction to provide a complete structural analysis of other triazole derivatives. asianpubs.org

Electron Microscopy Techniques for Micro- and Nanocrystalline Forms of this compound

Information regarding the use of electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), for the morphological characterization of micro- or nanocrystalline forms of This compound is not available in the public domain. These techniques are typically used to visualize the size, shape, and surface features of crystalline materials.

Computational and Theoretical Investigations on 2 4h 1,2,4 Triazol 4 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2-(4H-1,2,4-triazol-4-yl)aniline

No published DFT studies were found that specifically detail the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

There is no available research detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis or the calculated electrostatic potential maps for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound

No theoretical studies predicting the NMR chemical shifts or vibrational frequencies for this compound through computational methods have been published.

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

There are no available reports on the elucidation of reaction mechanisms or transition state analyses involving this compound using computational models.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Studies of this compound

No literature on molecular dynamics simulations investigating the conformational dynamics or solvation properties of this compound could be located.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for this compound Systems

Specific QTAIM and NCI analyses for systems containing this compound have not been reported in the scientific literature.

Coordination Chemistry and Metallosupramolecular Architectures of 2 4h 1,2,4 Triazol 4 Yl Aniline As a Ligand

Design Principles for 2-(4H-1,2,4-triazol-4-yl)aniline as a Multidentate Ligand

The design of this compound as a multidentate ligand is predicated on the distinct coordination capabilities of its constituent functional groups: the 1,2,4-triazole (B32235) ring and the ortho-aminophenyl group. The 1,2,4-triazole moiety is a well-established building block in coordination chemistry, primarily due to the ability of its N1 and N2 atoms to bridge two metal centers. mdpi.com This N1,N2-bridging mode is a cornerstone in the formation of polynuclear complexes and high-dimensional coordination polymers. mdpi.commdpi.com The 4-substitution on the triazole ring, as in the case of this compound, does not sterically hinder this bridging capability. mdpi.com

The aniline (B41778) group introduces an additional coordination site through its amino (-NH2) group. The ortho-positioning of the amino group relative to the point of triazole attachment on the phenyl ring is critical. This arrangement allows for the potential of chelation, where the ligand can bind a single metal ion through the amino nitrogen and one of the triazole nitrogen atoms, likely N1. This chelation would form a stable five-membered ring, a common feature in coordination complexes with related ligands. nih.gov

Therefore, this compound can be anticipated to exhibit at least two primary coordination modes:

Bridging Mode: Utilizing the N1 and N2 atoms of the triazole ring to link two different metal centers, leading to the formation of chains, layers, or frameworks.

Chelating/Bridging Mode: Involving the chelation of a metal ion by the ortho-amino group and an adjacent triazole nitrogen, with the second triazole nitrogen (N2) available to bridge to another metal center. This could lead to more complex and robust metallosupramolecular structures.

The interplay between these modes would be influenced by factors such as the choice of metal ion, the counter-anion, and the reaction conditions. mdpi.com The presence of the amino group also offers a site for hydrogen bonding, which can further direct the self-assembly process and stabilize the resulting crystal structures. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound

Based on studies of similar ligands, this compound is expected to form a variety of discrete mono- and polynuclear complexes. Mononuclear complexes could arise if the ligand acts as a bidentate chelator through the amino nitrogen and one of the triazole nitrogens, with the remaining coordination sites on the metal filled by other ligands or solvent molecules.

More commonly, the N1,N2-bridging capability of the 1,2,4-triazole ring would promote the formation of polynuclear species. mdpi.com Dinuclear, trinuclear, and higher nuclearity clusters are frequently observed with triazole-based ligands. For instance, trinuclear complexes with a linear arrangement of metal ions bridged by triazole ligands are well-documented. mdpi.comrsc.org In such structures, the magnetic and electronic properties are often dictated by the interactions between the metal centers mediated by the triazole bridge. mdpi.com

| Potential Complex Type | Anticipated Coordination Mode of Ligand | Resulting Metal Ion Geometry (Example) |

| Mononuclear | Bidentate (Namino, N1triazole) | Octahedral, Tetrahedral |

| Dinuclear | Bridging (N1, N2 of triazole) | Square Planar, Octahedral |

| Trinuclear | Bridging (N1, N2 of triazole) | Linear or bent M-M-M array |

The ability of 1,2,4-triazole derivatives to act as bridging ligands is a key feature in the construction of coordination polymers and MOFs. mdpi.commdpi.com The ditopic nature of this compound, with its potential for both chelation and bridging, makes it a promising candidate for building extended networks.

One-dimensional (1D) chain structures are a common motif for metal-triazole complexes, often forming through the repeated N1,N2-bridging of metal centers. mdpi.comrsc.orgacs.org These chains can then be further organized into two-dimensional (2D) layers or three-dimensional (3D) frameworks through hydrogen bonding or the use of ancillary ligands. mdpi.comresearchgate.net The ortho-amino group of this compound could play a significant role in linking these chains through hydrogen bonds, adding to the dimensionality and stability of the resulting structure.

The formation of 2D and 3D MOFs with this ligand is also conceivable. The rigidity of the phenyl ring combined with the defined coordination vectors of the triazole bridge can lead to predictable network topologies. mdpi.com The porosity of such materials would depend on the specific geometry of the metal-ligand connection and the packing of the extended structure.

| Dimensionality | Structural Motif | Role of this compound | Potential Metal Ions |

| 1D | Linear or Zig-zag Chains | N1,N2-bridging linker | Fe(II), Cu(II), Co(II), Mn(II) |

| 2D | Layers/Grids | Bridging linker with inter-chain H-bonding | Ag(I), Cd(II), Zn(II) |

| 3D | Porous Frameworks | Multitopic linker and node | Zn(II), Cd(II), Cu(II) |

Spectroscopic and Magnetic Investigations of Metal-2-(4H-1,2,4-triazol-4-yl)aniline Complexes

The metal complexes of this compound are expected to exhibit interesting spectroscopic and magnetic properties, largely influenced by the nature of the metal ion and the coordination environment. UV-visible spectroscopy would be employed to study the d-d transitions of the metal ions and charge-transfer bands, providing insights into the coordination geometry. researchgate.netnih.gov

A particularly fascinating area of study for triazole-based complexes is their magnetic behavior. Iron(II) complexes with 1,2,4-triazole ligands are renowned for exhibiting spin-crossover (SCO) phenomena, where the spin state of the iron(II) ion can switch between low-spin (LS, S=0) and high-spin (HS, S=2) in response to external stimuli like temperature or pressure. ncl.ac.ukrsc.orgacs.orgmdpi.comosti.gov This transition is often accompanied by a change in color (thermochromism). mdpi.com The ligand field strength provided by the nitrogen donors of the triazole and aniline groups in this compound could be suitable to induce SCO in its iron(II) complexes.

For other paramagnetic metal ions like Cu(II) and Mn(II), magnetic susceptibility measurements would be crucial to determine the nature and strength of the magnetic exchange interactions between metal centers bridged by the triazole ligand. mdpi.comresearchgate.net The N1,N2-bridge of the 1,2,4-triazole is known to mediate antiferromagnetic coupling between adjacent metal ions. mdpi.comrsc.orgnih.gov

Redox Properties and Electrochemistry of this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound would be investigated using techniques like cyclic voltammetry. These studies would reveal the redox potentials of the metal-centered and/or ligand-centered processes. rsc.orgacs.org The presence of both the electron-rich aniline and the electron-deficient triazole moieties could lead to rich redox chemistry.

For instance, copper complexes are of particular interest due to the accessibility of the Cu(II)/Cu(I) redox couple. unina.itnih.gov The coordination environment provided by this compound would significantly influence the redox potential of this couple. The nature of the donor atoms (nitrogen from both aniline and triazole) would stabilize different oxidation states to varying degrees. nih.gov Such complexes could have potential applications in electrocatalysis, for example, in the reduction of oxygen or carbon dioxide, or in the detection of small molecules like hydrogen peroxide. nih.govrsc.org

The electron-donating or -withdrawing nature of substituents on related triazole ligands has been shown to tune the redox properties of their metal complexes. unina.itnih.govacs.org The aniline group in this compound is expected to have a significant electronic influence on the coordinated metal center, which would be reflected in its electrochemical behavior.

Supramolecular Assembly and Self Organization of 2 4h 1,2,4 Triazol 4 Yl Aniline

Investigation of Intermolecular Hydrogen Bonding Motifs in 2-(4H-1,2,4-triazol-4-yl)aniline Aggregates

Hydrogen bonding is a critical directional force in the self-assembly of nitrogen-rich heterocyclic compounds. The 1,2,4-triazole (B32235) ring, with its multiple nitrogen atoms, and the aniline's amino group provide both hydrogen bond donor and acceptor sites, leading to a variety of potential bonding motifs.

The 1,2,4-triazole ring itself is prone to prototropic tautomerism, and its hydrogen-bonding capabilities are fundamental to its interaction with other molecules. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group of the aniline (B41778) moiety serves as a hydrogen bond donor. This capacity for hydrogen bonding is a key factor in the molecular recognition and assembly processes of triazole derivatives. nih.govnih.gov

In the isomeric compound, 4-(1,2,4-triazol-1-yl)aniline, crystallographic studies have provided concrete evidence of the hydrogen bonding patterns that can form. In its crystal structure, molecules are linked into two-dimensional sheets through a network of intermolecular hydrogen bonds. nih.gov Specifically, these include N-H···N and C-H···N interactions. The amino group's hydrogen atoms form bonds with the nitrogen atoms of the triazole ring of adjacent molecules. nih.gov It is highly probable that this compound forms similar hydrogen-bonded networks, utilizing its amino group and triazole nitrogens to build extended structures. Theoretical studies on related 2-(hetaryl-1,2,4-triazol-5-yl)anilines also highlight the importance of intramolecular hydrogen bonds in stabilizing specific tautomeric forms, which in turn influences intermolecular interactions. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in Triazole-Aniline Systems

| Donor Group | Acceptor Atom | Interaction Type | Significance |

| Aniline (N-H) | Triazole (N) | Intermolecular N-H···N | Primary force for chain/sheet formation. |

| Phenyl (C-H) | Triazole (N) | Intermolecular C-H···N | Secondary, weaker interaction contributing to packing stability. |

| Aniline (N-H) | Aniline (N) | Intermolecular N-H···N | Possible in certain orientations, but less likely than aniline-triazole bonding. |

π-Stacking and Aromatic Interactions in this compound Based Materials

Alongside hydrogen bonding, π-stacking interactions between aromatic rings are a defining feature of the supramolecular chemistry of compounds like this compound. These non-covalent interactions are crucial for stabilizing the three-dimensional structure of materials.

The system contains two aromatic rings: the phenyl group of the aniline moiety and the 1,2,4-triazole ring. In the crystal structure of the related isomer, 4-(1,2,4-triazol-1-yl)aniline, distinct π-π stacking interactions are observed between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750 Å. nih.gov Additionally, N-H···π interactions are present, further consolidating the crystal structure. nih.gov

The geometry of this compound, with the aniline and triazole rings linked, allows for both intramolecular and intermolecular aromatic interactions. The dihedral angle between the phenyl and triazole rings will be a key determinant of the packing efficiency and the nature of the π-stacking. In related triazole derivatives, the orientation of the aromatic rings can vary significantly, from nearly co-planar to almost perpendicular, depending on the substituents and crystal packing forces. nih.gov These orientations dictate whether face-to-face or edge-to-face π-stacking is preferred, influencing the electronic properties of the resulting material.

Design and Fabrication of Self-Assembled Structures Incorporating this compound

The predictable nature of hydrogen bonding and π-stacking in triazole-based molecules allows for the rational design of self-assembled structures. By modifying the core molecule, it is possible to tune the intermolecular interactions and guide the formation of specific nano- or micro-scale architectures.

The synthesis of 1,2,4-triazole derivatives is well-established, often involving the reaction of key intermediates that can be functionalized to direct assembly. mdpi.com For instance, introducing bulky substituents could sterically hinder certain interactions, favoring the formation of one-dimensional chains over two-dimensional sheets. Conversely, adding functional groups capable of forming additional hydrogen bonds could lead to more complex, three-dimensional networks.

The process of self-assembly for such compounds can be triggered by changes in solvent, temperature, or concentration. Porphyrin derivatives containing aminophenyl groups, for example, have been shown to self-assemble into various structures upon changes in their environment, leading to enhanced properties. rsc.org This principle is applicable to this compound, where controlling the kinetics of aggregation could lead to the fabrication of desired structures like nanofibers, vesicles, or crystalline solids with specific morphologies. The ability of 1,2,4-triazole derivatives to form non-covalent bonds with various biological targets is a testament to their tunable interaction capabilities. pensoft.net

Host-Guest Chemistry with this compound Derivatives

The structural features of this compound make it and its derivatives interesting candidates for host-guest chemistry. The combination of a hydrogen-bonding cavity, potential for π-stacking, and the presence of functionalizable aniline and triazole moieties allows for the design of host molecules capable of recognizing and binding specific guest species.

The triazole ring itself can act as a binding site. For example, in certain enzyme inhibitors, the nitrogen atoms of a 1,2,4-triazole ring are known to coordinate with metal ions (like the iron in a heme group) within the active site of a protein. nih.gov This demonstrates the potential for the triazole moiety to act as a recognition site for cationic guests.

Furthermore, by assembling multiple this compound units into a larger macrocyclic or cage-like structure, a well-defined cavity can be created. The interior of such a host could be tailored to be electron-rich or electron-poor, and its size and shape could be controlled through synthetic modifications. These designed hosts could then selectively bind small molecules or ions through a combination of hydrogen bonding, π-stacking, and electrostatic interactions, with potential applications in sensing, separation, or catalysis.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights of 2 4h 1,2,4 Triazol 4 Yl Aniline

High-Resolution and Multinuclear NMR Spectroscopy for Solution and Solid-State Studies of 2-(4H-1,2,4-triazol-4-yl)aniline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in both solution and solid states. For this compound, ¹H and ¹³C NMR would provide fundamental information about its molecular framework.

In a ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the aniline (B41778) and triazole rings. The protons of the triazole ring typically appear as singlets in the downfield region of the spectrum. For instance, in a related compound, 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, the triazole proton signal is observed around 8.5 ppm nist.gov. The aromatic protons on the aniline ring would present as a complex multiplet pattern due to ortho, meta, and para couplings. The chemical shifts of these protons would be influenced by the electronic effects of the amino group (-NH₂) and the triazolyl substituent. The protons of the amino group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The two carbon atoms of the triazole ring would have characteristic chemical shifts. The carbon atoms of the aniline ring would show six distinct signals, with their positions dictated by the electronic nature of the substituents.

Multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, could offer direct insight into the electronic environment of the four nitrogen atoms within the molecule, though these experiments are less common. Solid-state NMR would be invaluable for studying the compound's structure in its crystalline form, revealing information about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on general principles and data from analogous compounds. Experimental verification is required.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Triazole C-H | ~8.5 - 9.0 | Singlet |

| Aniline Ar-H | ~6.5 - 7.5 | Multiplets |

| Aniline N-H | Variable, broad | Singlet |

| ¹³C NMR | ||

| Triazole C-H | ~140 - 150 | |

| Aniline C-NH₂ | ~145 - 150 | |

| Aniline C-N(triazole) | ~130 - 140 |

Dynamic NMR for Conformational Exchange and Rotational Barriers

The bond connecting the aniline ring to the triazole nitrogen atom is a potential axis of restricted rotation, which could give rise to atropisomerism. Dynamic NMR (DNMR) spectroscopy is the ideal tool to investigate such conformational dynamics. By recording NMR spectra at variable temperatures, it is possible to study the rate of rotation around the C-N bond. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature.

From the coalescence temperature and the chemical shift difference between the signals of the exchanging sites, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. This provides crucial information on the conformational stability and the steric and electronic factors governing the rotation. Studies on similar bi-aryl and aryl-heterocycle systems have successfully used this technique to quantify rotational barriers mdpi.compreprints.orgurfu.ru.

NOESY and COSY for Proximity and Connectivity Mapping

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous assignment of ¹H NMR signals and for determining the three-dimensional structure in solution.

A COSY spectrum would reveal the scalar coupling network within the molecule. For this compound, this would primarily show correlations between the adjacent protons on the aniline ring, helping to trace the connectivity of the aromatic system.

A NOESY spectrum provides information about spatial proximity between protons. Cross-peaks in a NOESY spectrum connect protons that are close to each other in space, typically within 5 Å, even if they are not directly bonded. This would be particularly useful in determining the preferred conformation around the C-N bond linking the two rings. For example, a NOESY correlation between a proton on the triazole ring and a specific proton on the aniline ring would provide strong evidence for the through-space proximity of these groups and help define the molecule's conformational preferences in solution. Such 2D NMR techniques have been instrumental in confirming the structures of complex triazole derivatives mdpi.comresearchgate.net.

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis and Reaction Monitoring of this compound Systems

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to accurately determine the molecular weight of this compound (C₈H₈N₄, exact mass: 160.0749). This high-precision measurement helps to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M]⁺˙) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the aniline and triazole rings.

Loss of small neutral molecules like N₂, HCN, or cyanamide (B42294) from the triazole ring, which is a characteristic fragmentation for triazoles researchgate.net.

Fragmentation of the aniline ring.

By analyzing the masses of the fragment ions, the structural connectivity of the molecule can be pieced together. This technique is also invaluable for reaction monitoring, allowing for the identification of intermediates, byproducts, and the final product in a synthetic mixture. Studies on related triazole derivatives have established characteristic fragmentation patterns, often involving the initial loss of molecules like water or a carboxyl group from substituents, followed by the cleavage of the triazole ring or its bond to the substituent uni.lu.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: This table is predictive. The relative abundances of fragments depend on the ionization method and collision energy. Experimental verification is required.

| m/z | Possible Fragment Identity |

|---|---|

| 161.0822 | [M+H]⁺ (Protonated molecule) |

| 160.0749 | [M]⁺˙ (Molecular ion) |

| 132.0667 | [M - N₂]⁺˙ |

| 92.0524 | [C₆H₆N]⁺ (Aniline fragment) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Studies of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. These two techniques are complementary and together offer a comprehensive vibrational profile.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the functional groups in this compound. Key expected vibrations include:

N-H stretching: The aniline NH₂ group would exhibit symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations from both rings would appear above 3000 cm⁻¹.

C=N and N=N stretching: The triazole ring would have characteristic stretching vibrations for C=N and N=N bonds in the 1400-1650 cm⁻¹ range.

C=C stretching: Aromatic C=C stretching vibrations from the aniline ring would be observed in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond linking the two rings would also be present.

Ring bending modes: In-plane and out-of-plane bending vibrations for both rings would appear in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Symmetrical vibrations, such as the breathing modes of the aromatic rings, often produce strong Raman signals. The N=N stretching vibration in the triazole ring might also be more prominent in the Raman spectrum.

By comparing the vibrational spectra of reactants, intermediates, and products, these techniques can be used for mechanistic studies. For example, the formation of the C-N bond between the rings would lead to the appearance of new vibrational modes. Changes in the position and intensity of the N-H and triazole ring vibrations could also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. For example, studies on 1,2,4-triazole (B32235) have shown characteristic aromatic C-H vibration peaks around 3032-3097 cm⁻¹ and N=N stretching peaks around 1543 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: This table is predictive and based on general group frequencies. Experimental verification is required.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Triazole/Aniline C=N, N=N, C=C | Ring Stretches | 1400 - 1650 |

| Aniline C-N | Stretch | 1250 - 1350 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Intermolecular Interactions of this compound

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic structure of a molecule by examining the transitions between electronic energy levels.

UV-Vis Spectroscopy measures the absorption of light as a function of wavelength. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aniline and triazole aromatic systems. The aniline chromophore typically shows two absorption bands: a strong band around 230-240 nm (the E2-band) and a weaker band around 280-290 nm (the B-band). The triazole ring itself also absorbs in the UV region. The conjugation between the two rings would likely cause a red-shift (bathochromic shift) and an increase in the intensity (hyperchromic effect) of these absorption bands compared to the individual, unsubstituted rings. The exact position and intensity of the absorption maxima would be sensitive to the solvent polarity, providing information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

Fluorescence Spectroscopy provides information about the emission of light from the molecule after it has been electronically excited. Many aromatic and heterocyclic compounds are fluorescent. The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly sensitive to the molecular structure and environment.

While some anilino-triazole derivatives are known to be fluorescent, others are not. The fluorescence of this compound would depend on the efficiency of radiative decay from the excited state versus non-radiative decay pathways. The presence of the amino group and the nitrogen-rich triazole ring could influence the fluorescence through processes like photoinduced electron transfer or intersystem crossing. If fluorescent, the compound's emission spectrum would likely be red-shifted with respect to its absorption spectrum (the Stokes shift). Solvatochromism studies, where fluorescence is measured in solvents of varying polarity, could further elucidate the nature of the excited state and its interaction with the solvent environment mdpi.comresearchgate.net.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline |

| Aniline |

| 4H-1,2,4-triazole |

| Hydralazine |

| 4-(4H-1,2,4-triazol-4-yl)aniline |

| 5-Anilino-4-Phenyl-1H-1,2,3,-triazole |

Exploration of Advanced Material and Catalytic Applications of 2 4h 1,2,4 Triazol 4 Yl Aniline

Role of 2-(4H-1,2,4-triazol-4-yl)aniline as a Monomer or Building Block for Functional Polymers

The presence of both an amino group and a triazole ring in this compound allows it to be readily incorporated into various polymer backbones. These polymers often exhibit enhanced thermal stability, improved mechanical properties, and unique photophysical characteristics due to the introduction of the triazole moiety.

Polyimides and Polyamides Derived from this compound

While specific research detailing the synthesis of polyimides and polyamides directly from this compound is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry suggest its high potential. The primary amine group on the aniline (B41778) fragment can react with carboxylic acid anhydrides or acyl chlorides to form imide or amide linkages, respectively. The resulting polymers would benefit from the rigidity and high nitrogen content of the triazole ring, which is known to enhance thermal stability and flame retardancy in other polymer systems. The triazole group can also influence the polymer's solubility and processing characteristics.

Coordination Polymers with Advanced Properties Utilizing this compound

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms of the triazole ring in this compound are excellent coordination sites for metal ions, making it a valuable ligand for the construction of coordination polymers. These materials can exhibit a wide range of interesting properties, including luminescence, magnetism, and porosity, which are tunable by varying the metal ion and the ligand structure. For instance, coordination polymers incorporating this ligand could be designed to have specific pore sizes for selective gas adsorption or to exhibit unique photoluminescent behavior for sensing applications.

Application of this compound in Sensing Technologies (excluding biosensors)

The electron-rich nature of the triazole ring and the potential for functionalization of the aniline group make this compound and its derivatives promising candidates for the development of chemical sensors.

Chemo-sensors for Specific Analytes

Derivatives of this compound can be designed to act as chemosensors for the detection of specific ions and molecules. For example, a Schiff base derived from 4-(9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-4-yl)aniline has been shown to be a highly selective and sensitive fluorescent chemosensor for Al³⁺ ions. The sensing mechanism involves the specific binding of the Al³⁺ ion to the sensor molecule, leading to a significant enhancement of its fluorescence intensity. This allows for the detection of Al³⁺ at very low concentrations.

Optical Sensing Platforms

The inherent fluorescent properties of this compound and its derivatives can be harnessed to create optical sensing platforms. These platforms can be designed to detect various analytes through changes in their fluorescence or color upon interaction with the target molecule. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the chemical structure of the sensing molecule.

Catalytic Activity of this compound and its Metal Complexes in Organic Transformations

The nitrogen-rich structure of this compound makes it an effective ligand for the stabilization of metal catalysts. Metal complexes incorporating this ligand have shown significant catalytic activity in a variety of organic reactions.

For example, palladium complexes of Schiff bases derived from this compound have been successfully employed as catalysts in Suzuki and Heck cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The triazole-containing ligand plays a crucial role in stabilizing the palladium catalyst, leading to high yields of the desired products under mild reaction conditions.

| Catalyst | Reaction | Substrates | Product Yield (%) |

| Palladium complex of Schiff base derived from this compound | Suzuki Coupling | Aryl halides and arylboronic acids | High |

| Palladium complex of Schiff base derived from this compound | Heck Coupling | Aryl halides and alkenes | High |

Table 1. Catalytic Activity of this compound Metal Complexes

Ligand-Accelerated Catalysis

The application of 1,2,4-triazole (B32235) derivatives as ligands in transition metal-catalyzed reactions is a burgeoning field of study. These heterocyclic compounds can coordinate with metal centers through their nitrogen atoms, thereby modulating the electronic and steric properties of the catalyst and enhancing its activity and selectivity. While specific studies on the catalytic use of this compound as a ligand are limited in publicly available research, the broader class of N-aryl-1,2,4-triazoles has demonstrated considerable promise in this domain.

The aniline group in this compound can be readily functionalized, allowing for the synthesis of a diverse array of multidentate ligands. These tailored ligands can form stable complexes with various transition metals, including palladium, nickel, and iridium, which are pivotal in a multitude of cross-coupling and C-H activation reactions. For instance, N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazolium salts have been successfully employed in nickel-catalyzed borylation reactions of aryl bromides. researchgate.net The introduction of an amino group on the N-aryl substituent, as in the case of this compound, could further enhance the catalytic activity through secondary coordination or by influencing the ligand's electronic properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations in organic synthesis. The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Phosphine-containing triazole ligands have been shown to be effective in mediating Suzuki-Miyaura cross-coupling reactions, even with sterically demanding substrates. nih.gov The development of ligands based on the this compound scaffold could offer new avenues for achieving challenging cross-coupling transformations with high efficiency.

The table below illustrates the potential application of N-aryl-1,2,4-triazole derivatives as ligands in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on findings for structurally related compounds.

| Ligand Type | Catalyst System | Reaction | Substrates | Yield (%) | Reference |

| Phosphino-1,2,3-triazole | Pd₂(dba)₃ / Ligand | Suzuki-Miyaura Coupling | 2-bromo-m-xylene, o-tolylboronic acid | >95 | nih.gov |

| Coumarin-substituted 1,2,4-triazol-5-ylidene | [PdBr₂(NHC)Py] | Suzuki-Miyaura Coupling | 4-bromotoluene, phenylboronic acid | ~98 | researchgate.net |

Interactive Data Table: Representative Ligand-Accelerated Catalysis Note: Data is illustrative and based on related triazole derivatives due to the limited specific data for this compound.

Furthermore, iridium(III) and rhodium(III) complexes with 1-pyridyl-4-phenyl-1,2,3-triazole ligands have been synthesized and characterized, demonstrating the versatility of N-aryl triazoles in forming cyclometalated complexes with potential applications in catalysis. acs.org The ability of the triazole ring to participate in C-H activation processes highlights the potential for developing novel catalytic cycles.

Metal-Free Catalysis

The pursuit of sustainable and environmentally benign chemical transformations has spurred significant interest in metal-free catalysis, also known as organocatalysis. In this context, the inherent properties of this compound, particularly its basic nitrogen sites and the potential for hydrogen bonding, make it an attractive candidate for development as an organocatalyst.

While direct organocatalytic applications of this compound are not yet extensively documented, the broader family of 1,2,4-triazole derivatives has shown promise in various metal-free transformations. For example, the asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has been achieved through a cyclodehydration reaction catalyzed by a chiral phosphoric acid. nih.gov This demonstrates the potential of the triazole scaffold to participate in acid-catalyzed processes.

The aniline moiety in this compound can act as a Brønsted base or a hydrogen bond donor, which are key functionalities in many organocatalytic reactions. For instance, aniline derivatives have been utilized as catalysts in enantioselective Michael additions of electron-rich benzenes to α,β-unsaturated aldehydes. organic-chemistry.org The presence of the triazole ring could modulate the basicity and steric environment of the aniline nitrogen, potentially leading to unique reactivity and selectivity.

The table below outlines a representative metal-free catalytic reaction where aniline derivatives have been successfully employed, suggesting a potential application for this compound.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Chiral Imidazolidinone | Michael Addition | N,N-dimethylaniline, Crotonaldehyde | 87 | 81 | organic-chemistry.org |

| Chiral Camphor Sulfonyl Hydrazine (B178648) | Michael Addition | 3-phenyloxindole, Cinnamaldehyde | 98 | 85 | rsc.org |

Interactive Data Table: Representative Metal-Free Catalysis Note: Data is illustrative and based on related aniline and hydrazine derivatives due to the limited specific data for this compound as an organocatalyst.

The synthesis of 1,2,4-triazoles can also proceed through metal-free pathways, such as the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate, highlighting the inherent reactivity of the precursors without the need for transition metal catalysts. organic-chemistry.org This intrinsic reactivity can be harnessed for the design of novel organocatalytic systems based on the this compound framework.

Concluding Remarks and Future Research Directions for 2 4h 1,2,4 Triazol 4 Yl Aniline

Summary of Key Findings and Contributions in 2-(4H-1,2,4-triazol-4-yl)aniline Research

A comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated research focused specifically on the chemical compound this compound. While the broader class of 1,2,4-triazoles is a well-established and extensively studied area in medicinal and materials chemistry, this particular isomer has received minimal individual attention. The existing information landscape is primarily populated by data on related isomers and derivatives, such as:

4-(4H-1,2,4-triazol-4-yl)aniline nih.gov

3-(4H-1,2,4-triazol-4-yl)aniline sigmaaldrich.com

2-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline biosynth.com

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline sigmaaldrich.com

These related compounds are often available from commercial chemical suppliers and are used as building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comglpbio.com However, specific research detailing the synthesis, characterization, and application of this compound is not readily found in the current body of scientific publications. This lack of specific data prevents a detailed summary of key findings and contributions, as there are no significant, dedicated research endeavors to report.

Outlook on Emerging Research Areas for this compound

Given the extensive and diverse biological activities associated with the 1,2,4-triazole (B32235) nucleus, it is possible to extrapolate potential research avenues for this compound. The broader family of 1,2,4-triazole derivatives has demonstrated significant potential in various therapeutic areas, including as antifungal, antibacterial, anticancer, and antiviral agents. nih.govmdpi.comdergipark.org.tr

Future research on this compound could explore the following:

Medicinal Chemistry: Synthesis and evaluation of a library of derivatives based on the this compound scaffold for various biological activities. The position of the aniline's amino group could influence the molecule's binding to biological targets differently than its 3- and 4-isomers.

Coordination Chemistry and Catalysis: The triazole and aniline (B41778) moieties offer multiple coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or functional materials.

Materials Science: The compound could serve as a monomer or a key intermediate for the synthesis of novel polymers or organic materials with interesting photophysical or electronic properties.

These potential research areas are currently speculative and await foundational studies on the synthesis and basic properties of this compound.

Identification of Persistent Challenges and Opportunities for Innovation in this compound Chemistry

The primary challenge in the field of this compound chemistry is the fundamental lack of foundational research. This presents a significant opportunity for innovation.

Challenges:

Lack of Established Synthetic Routes: There is no well-documented and optimized synthetic protocol available specifically for this compound. While general methods for the synthesis of N-aryltriazoles exist, their applicability and efficiency for this specific isomer are unknown. researchgate.net

Absence of Characterization Data: Detailed spectroscopic and crystallographic data for this compound are not available in the public domain, which is a critical prerequisite for any further research. mdpi.comresearchgate.netnih.gov

Limited Commercial Availability: While many derivatives are available, the specific parent compound this compound is not as commonly listed by major chemical suppliers, which can be a barrier to initiating research.

Opportunities for Innovation:

Development of Novel Synthetic Methodologies: There is a clear opportunity to develop and report a robust and high-yielding synthesis of this compound. This would be a valuable contribution to synthetic organic chemistry.

Fundamental Physicochemical and Biological Profiling: The first research groups to synthesize and characterize this compound will have the opportunity to publish its fundamental properties and to conduct initial screenings for biological activity.

Comparative Studies: A systematic comparison of the properties and activities of this compound with its 3- and 4-isomers would provide valuable structure-activity relationship (SAR) insights for the broader class of aminophenyl-triazoles.